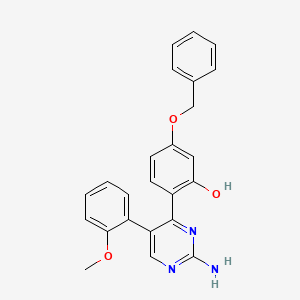

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-29-22-10-6-5-9-18(22)20-14-26-24(25)27-23(20)19-12-11-17(13-21(19)28)30-15-16-7-3-2-4-8-16/h2-14,28H,15H2,1H3,(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDENPZLARXOFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the amino and methoxyphenyl groups. The phenol ring is then functionalized with a benzyloxy group.

Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

Substitution Reactions: The amino group can be introduced through nucleophilic substitution reactions, while the methoxyphenyl group can be added via electrophilic aromatic substitution.

Benzyloxy Group Introduction: The phenol ring can be functionalized with a benzyloxy group through a Williamson ether synthesis, which involves the reaction of phenol with benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be explored for its therapeutic potential in treating diseases like cancer or infections.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Binding: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features and properties of the target compound with analogous diaryl pyrimidines:

Key Findings:

Substituent Effects on Binding Affinity: The naphthyl group in AP-NP enhances hydrophobic interactions with the hACE2-S protein, yielding the lowest binding free energy (-9.8 kcal/mol) . The target compound’s 2-methoxyphenyl group may reduce binding compared to AP-NP due to less extensive π-stacking but could improve selectivity. Chlorine substituents (e.g., in ) increase LogP (5.5 vs.

Hydrogen-Bonding and Solubility: The 5-(benzyloxy)phenol group in the target compound provides two hydrogen-bond donors (vs. one in AP-4-Me-Ph), improving interactions with polar residues in binding pockets . Methoxy vs. methyl groups: The 2-methoxy substituent in the target compound introduces an electron-donating effect, altering electronic density compared to the 4-methyl group in AP-4-Me-Ph .

Conformational Flexibility: X-ray studies of related pyrimidines (e.g., ) reveal that substituents influence dihedral angles between aromatic rings. For example, a non-planar conformation (dihedral angles >30°) in similar compounds may reduce steric clashes in protein binding .

Synthetic Accessibility :

- The target compound’s benzyloxy group is synthetically tractable via nucleophilic substitution, akin to methods described for 4-aroyl pyrimidines . However, introducing a 2-methoxyphenyl group may require regioselective coupling strategies.

Computational Insights:

- AutoDock Vina simulations predict that the target compound’s benzyloxy group engages in π-π interactions with hydrophobic residues (e.g., Pro-563 in hACE2), while the 2-amino pyrimidine forms hydrogen bonds with Asp-30. This mirrors the binding mode of AP-NP but with reduced affinity due to smaller aromatic surface area .

- Molecular dynamics (MD) simulations suggest that 3-methoxyphenyl (AP-3-OMe-Ph) and 2-methoxyphenyl substituents induce distinct conformational changes in the hACE2-S interface, impacting inhibitory potency .

Biological Activity

The compound 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with amino and methoxy groups, along with a phenolic moiety. This unique arrangement contributes to its distinct biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O3 |

| Molecular Weight | 313.35 g/mol |

| CAS Number | 850800-18-9 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups present in the compound facilitate hydrogen bonding and other interactions that can modulate enzyme activity or alter cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound under review has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Case Studies and Research Findings

- Antitumor Activity : A study highlighted the efficacy of similar pyrimidine derivatives in inhibiting tumor growth in animal models. The mechanism involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes .

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of this class of compounds. Results demonstrated that they could significantly reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases .

- Neuroprotective Effects : The compound has also been explored for neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit amyloid-beta aggregation was noted, which is crucial in the pathology of Alzheimer's disease .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.